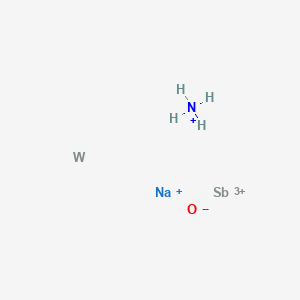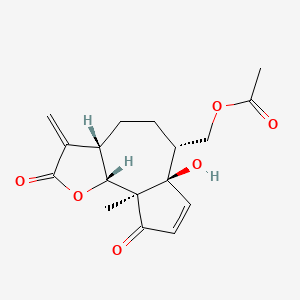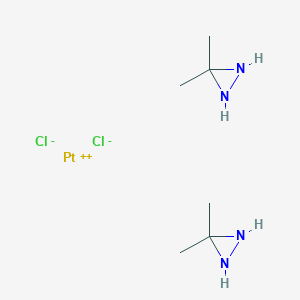
バレリアン酸エチル
概要
説明
Ethyl valerate, also known as ethyl pentanoate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from valeric acid and ethanol. This colorless liquid is known for its fruity aroma, often described as resembling green apples. Ethyl valerate is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant scent .
科学的研究の応用
Ethyl valerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl valerate is typically synthesized through the esterification of valeric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The reaction can be represented as follows:
C4H9COOH+C2H5OH→C4H9COOC2H5+H2O
Industrial Production Methods: In industrial settings, ethyl valerate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid or solid acid catalysts like mesoporous Al-SBA-15 can be used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl valerate can be hydrolyzed back into valeric acid and ethanol.
Oxidation: Ethyl valerate can be oxidized to produce valeric acid.
Reduction: Reduction of ethyl valerate can yield valeric alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Valeric acid and ethanol.
Oxidation: Valeric acid.
Reduction: Valeric alcohol.
作用機序
The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
類似化合物との比較
Ethyl valerate is similar to other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. it is unique in its specific fruity aroma and its applications in the food and fragrance industries. Here is a comparison with some similar compounds:
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Ethyl propionate: Has a fruity odor, used in flavorings and as a solvent.
Ethyl valerate stands out due to its specific green apple scent and its versatility in various applications.
特性
IUPAC Name |
ethyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAFTSLXCXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040161 | |
| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 145.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.875 | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-82-2 | |
| Record name | Ethyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pentanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R258T4P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-91.2 °C | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl valerate?
A1: Ethyl valerate has the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol.
Q2: How can ethyl valerate be identified spectroscopically?
A2: Ethyl valerate can be identified using techniques like FTIR and GC-MS. FTIR reveals characteristic peaks around 1200 cm⁻¹ (C-O stretch), 1680 cm⁻¹ (C=O stretch), and 3000 cm⁻¹ (aliphatic C-H stretch) []. GC-MS helps separate and identify ethyl valerate based on its retention time and mass spectrum [].
Q3: How is ethyl valerate synthesized?
A3: Ethyl valerate can be synthesized via esterification of valeric acid with ethanol in the presence of a suitable catalyst, often an enzyme like lipase [, , ].
Q4: What role do enzymes play in ethyl valerate synthesis?
A4: Enzymes like lipase act as biocatalysts, facilitating the esterification reaction between valeric acid and ethanol under mild conditions, leading to a more sustainable synthesis process compared to chemical methods [, , , , , ].
Q5: What factors influence the enzymatic synthesis of ethyl valerate?
A5: Factors such as reaction time, temperature, enzyme concentration, agitation speed, and the presence of solvents significantly influence the yield and efficiency of enzymatic ethyl valerate synthesis [, , , ].
Q6: Can ethyl valerate be synthesized from renewable sources?
A6: Yes, ethyl valerate can be synthesized from renewable sources like lignocellulose. One pathway involves converting lignocellulose to levulinic acid, which is then further transformed into ethyl valerate through hydrogenation and esterification reactions [, , , , ].
Q7: What type of catalysts are used for the conversion of levulinic acid to ethyl valerate?
A7: Bifunctional catalysts, possessing both acidic and metallic sites, are often employed for this conversion. For instance, Ru/SBA-SO3H catalyst, with its acidic (SBA-SO3H) and metallic (Ru) sites, has demonstrated high efficiency in catalyzing this reaction [].
Q8: What are the main applications of ethyl valerate?
A8: Ethyl valerate is primarily used as a flavoring agent, imparting a green apple flavor to food and beverages. It also finds applications in cosmetics and pharmaceuticals [, , ]. Additionally, its physicochemical properties make it a potential biofuel candidate for spark-ignition engines [, , , ].
Q9: What are the advantages of using ethyl valerate as a biofuel?
A9: Ethyl valerate, compared to traditional fuels, offers benefits like lower emissions and potential for renewable production from lignocellulose [, , ]. It exhibits combustion characteristics similar to gasoline, allowing blending or potential substitution in spark-ignition engines [, ].
Q10: Have there been computational studies on ethyl valerate?
A10: Yes, computational chemistry techniques, including DFT calculations, have been employed to study ethyl valerate. These studies often focus on understanding its electronic structure, reactivity, and interactions with other molecules [].
Q11: What is the environmental impact of ethyl valerate?
A11: While ethyl valerate is generally considered safe, its wider use as a biofuel necessitates investigating its complete environmental impact. This includes assessing its biodegradability, potential for soil and water contamination, and impact on air quality compared to traditional fuels [].
Q12: Are there strategies for managing the potential environmental risks associated with ethyl valerate production and use?
A12: Sustainable practices like utilizing renewable feedstocks for its production, developing efficient catalysts to minimize waste, and investigating biodegradation pathways are crucial in mitigating potential environmental risks [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


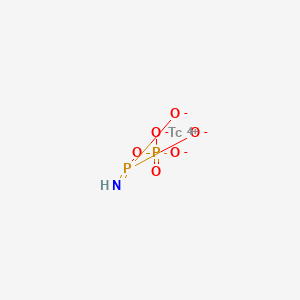
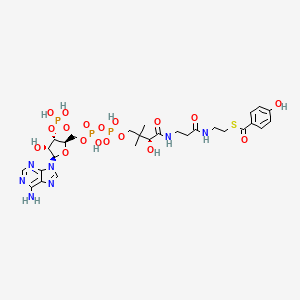



![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/new.no-structure.jpg)

![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
